molecular formula C18H16N2O3 B4137429 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B4137429
M. Wt: 308.3 g/mol
InChI Key: RDHXTHABLMQPDM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide is an organic compound that features a benzodioxin ring and an indole moiety connected by an acetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Acetamide Linkage Formation: The final step involves coupling the benzodioxin and indole moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetamide linkage or the benzodioxin ring, using reagents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxin or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted benzodioxin or indole compounds, and various acetamide derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and benzodioxin structures can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The acetamide linkage may also play a role in binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)ethanamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)propionamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)butanamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide lies in its specific combination of the benzodioxin and indole moieties, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-indol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-18(12-20-8-7-13-3-1-2-4-15(13)20)19-14-5-6-16-17(11-14)23-10-9-22-16/h1-8,11H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHXTHABLMQPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-indol-1-yl)acetamide

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